molecular formula C11H9FN2 B1608652 4-(4-Fluorophenyl)-2-methylpyrimidine CAS No. 85979-51-7

4-(4-Fluorophenyl)-2-methylpyrimidine

Cat. No.: B1608652
CAS No.: 85979-51-7
M. Wt: 188.2 g/mol
InChI Key: NWLUZGJNTVAQDO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methylpyrimidine ( 85979-51-7) is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and life science research. Its molecular formula is C11H9FN2, and it has a molecular weight of 188.20 g/mol . This compound serves as a versatile chemical building block, particularly in the discovery and development of novel small-molecule modulators for ion channels. Pyrimidine-based compounds have demonstrated high value in neuroscience research. For instance, structural analogs of this compound, specifically N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives, have been identified as potent and subtype-selective positive modulators of small-conductance Ca2+-activated K+ (KCa2 or SK) channels . In advanced research models, such compounds have shown the ability to normalize the abnormal firing of Purkinje cells in cerebellar slices, suggesting potential therapeutic relevance for conditions like spinocerebellar ataxia type 2 (SCA2) . Researchers utilize this compound as a critical synthetic intermediate to explore these and other biological mechanisms. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUZGJNTVAQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401761
Record name 4-(4-fluorophenyl)-2-methylpyrimidine
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Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85979-51-7
Record name 4-(4-Fluorophenyl)-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-fluorophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Fluorophenyl 2 Methylpyrimidine and Its Analogues

Foundational Synthetic Routes to Pyrimidine (B1678525) Derivatives

The synthesis of the pyrimidine ring system can be achieved through various strategic disconnections of the target molecule, leading to a number of reliable and versatile synthetic routes.

Cyclization reactions form the cornerstone of pyrimidine synthesis. The Biginelli reaction , discovered in the late 19th century, is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions, to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). sigmaaldrich.comrsc.org While the classic Biginelli reaction yields dihydropyrimidines, subsequent oxidation or modification can lead to fully aromatized pyrimidine systems. The reaction is highly versatile, allowing for a wide variety of substituents on the resulting pyrimidine ring. sigmaaldrich.com Numerous catalysts and modified reaction conditions have been developed to improve yields and expand the substrate scope. nih.gov

The Pinner synthesis is another classical method that can be adapted for pyrimidine synthesis. It traditionally involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether hydrochloride (Pinner salt). This intermediate can then react with a suitable dinucleophile, such as an amidine, to construct the pyrimidine ring.

Transition-metal catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed pyrimidine rings or for the construction of the ring itself. google.com Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce aryl, vinyl, or alkynyl substituents onto a halogenated pyrimidine scaffold. nih.govguidechem.com For instance, a 4-arylpyrimidine can be synthesized by the Suzuki coupling of a 4-chloropyrimidine (B154816) with an appropriate arylboronic acid. guidechem.com These methods are valued for their high efficiency, functional group tolerance, and the ability to form carbon-carbon bonds under relatively mild conditions. nih.govgoogle.com Copper- and iron-catalyzed methods have also emerged as valuable, more economical alternatives for certain pyrimidine syntheses. chemicalbook.com

The palladium-catalyzed Buchwald-Hartwig amination is another key reaction, enabling the synthesis of aminopyrimidines by coupling halopyrimidines with amines. google.comprepchem.com This approach offers excellent regioselectivity and is applicable to a broad range of amine coupling partners. google.com

Metal-Catalyzed Reaction Catalyst/Reagents Application in Pyrimidine Synthesis Reference
Suzuki CouplingPd(OAc)₂, Pd(PPh₃)₄Formation of C-C bonds (e.g., aryl-pyrimidine) guidechem.com
Buchwald-Hartwig AminationPd₂(dba)₃, Ligands (e.g., DPPF)Formation of C-N bonds (e.g., aminopyrimidines) google.comprepchem.com
Copper-Catalyzed CyclizationCu(II) saltsCycloaddition of alkynes with amidines/guanidines chemicalbook.com
Iron-Catalyzed CyclizationFeSO₄·7H₂O, 1,10-phenanthrolineReaction of carbonyl compounds with amidines researchgate.net

This table provides a summary of common metal-catalyzed reactions used in pyrimidine synthesis.

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. mdpi.comnih.gov In pyrimidine synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.gov This technology is considered a green chemistry approach as it often allows for solvent-free reactions or the use of more environmentally benign solvents. mdpi.comnih.gov Many classical pyrimidine syntheses, including multicomponent reactions like the Biginelli reaction, have been successfully adapted to microwave conditions, providing rapid and efficient access to diverse pyrimidine libraries. nih.gov The heating mechanism, which involves dipolar polarization and ionic conduction, ensures rapid and uniform heating of the reaction mixture. mdpi.comnih.gov

Oxidative annulation represents a modern and efficient strategy for constructing aromatic and heteroaromatic rings. For the synthesis of 4-arylpyrimidines, these methods often involve the formation of C-C and C-N bonds in a single operation from simple, readily available precursors. One such strategy employs an oxidant like potassium persulfate (K₂S₂O₈) to mediate the reaction between an acetophenone (B1666503) derivative and formamide (B127407), where formamide serves as the source for the nitrogen and carbon atoms required to complete the pyrimidine ring. This approach avoids the need for expensive transition metal catalysts and offers a direct route to 4-arylpyrimidines. Palladium-catalyzed oxidative annulation has also been developed, for example, in the reaction of coumarin-benzimidazoles with olefins to create polycyclic systems containing a pyridine (B92270) or pyrimidine ring.

The reaction between a three-carbon carbonyl-containing synthon and an amidine is one of the most fundamental and widely used methods for constructing the pyrimidine ring. The regioselectivity of this condensation is crucial for obtaining the desired isomer. A novel iron-catalyzed method has been developed for the modular synthesis of pyrimidines through the β-ammoniation and cyclization of saturated carbonyl compounds (ketones, aldehydes, or esters) with amidines. researchgate.net This operationally simple reaction proceeds with high regioselectivity and tolerates a broad range of functional groups. The proposed mechanism involves a sequence of TEMPO complexation, enamine addition, and subsequent elimination and cyclization to form the pyrimidine ring. researchgate.net This method highlights the power of modern catalysis to control regioselectivity in classical transformations.

Dedicated Synthesis of 4-(4-Fluorophenyl)-2-methylpyrimidine

While numerous general methods exist for pyrimidine synthesis, a specific, documented procedure for This compound can be proposed based on the well-established cyclocondensation reaction of a 1,3-dicarbonyl compound with an amidine. This is a primary and highly effective method for constructing 2,4-disubstituted pyrimidines.

A plausible and efficient route involves the reaction of 1-(4-fluorophenyl)-3-butanone (a β-aryl ketone) with acetamidine (B91507) hydrochloride . The reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium hydroxide (B78521), in an alcoholic solvent like ethanol.

The general steps of this synthesis are:

Deprotonation: The base deprotonates the acetamidine hydrochloride to generate the free acetamidine base.

Nucleophilic Attack: The acetamidine then acts as a dinucleophile. One of the nitrogen atoms attacks one of the carbonyl carbons of the 1-(4-fluorophenyl)-3-butanone.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of two molecules of water to form the aromatic pyrimidine ring.

Reaction Scheme:

Reactant 1: 1-(4-Fluorophenyl)-3-butanone

Reactant 2: Acetamidine hydrochloride

Reagents: Sodium ethoxide (NaOEt) in Ethanol (EtOH)

Product: this compound

This synthetic approach is highly modular, as variations in the substituted β-diketone and the amidine can provide access to a wide library of pyrimidine derivatives. The choice of the 4-fluorophenyl substituent on the diketone directly installs it at the 4-position of the pyrimidine, while the use of acetamidine ensures the presence of the methyl group at the 2-position.

Starting Material Reagent Key Transformation Product
1-(4-Fluorophenyl)-3-butanoneAcetamidine Hydrochloride, BaseCyclocondensationThis compound

This table outlines a representative synthesis for the target compound.

Precursor Selection and Chemical Reactivity Considerations

The synthesis of 4-aryl-2-substituted pyrimidines commonly utilizes a condensation reaction between a 1,3-dicarbonyl compound or its equivalent, and an amidine. A prevalent and economical method for constructing the pyrimidine core involves the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov For the specific synthesis of this compound, the logical precursors would be:

1-(4-Fluorophenyl)-3-buten-1-one (a chalcone (B49325) analogue): This precursor provides the 4-fluorophenyl group at position 4 and the necessary carbon backbone.

Acetamidine hydrochloride: This reagent provides the N-C-N fragment and the methyl group at position 2 of the pyrimidine ring.

Alternatively, the Biginelli reaction or similar multicomponent reactions represent another strategic approach. These reactions combine an aldehyde (4-fluorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen-containing component (acetamidine) in a single pot to form a dihydropyrimidine, which can then be oxidized to the target pyrimidine.

The reactivity of these precursors is governed by fundamental principles of organic chemistry. The chalcone's α,β-unsaturated ketone system is susceptible to nucleophilic attack by the amidine, initiating the cyclization cascade. In multicomponent reactions, the sequence is carefully orchestrated, typically starting with the formation of an acyliminium ion intermediate. The choice of precursors is critical as it directly dictates the substitution pattern on the final pyrimidine ring. nih.gov The chemicals used for illicit drug manufacturing are often monitored and controlled internationally to prevent diversion. incb.orgincb.org

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For syntheses employing chalcones and amidines, a common procedure involves refluxing the reactants in the presence of a base, such as sodium hydroxide in ethanol. nih.gov Reaction times can range from 24 to 48 hours. nih.gov The optimization process aims to find a balance where the reaction proceeds to completion with minimal side-product formation. For instance, the synthesis of 2,3,5-trimethylpyridine (B1346980) was optimized at a temperature of 150 °C for 24 hours using a specific acidic catalyst. shd-pub.org.rs Such systematic optimization is directly applicable to pyrimidine synthesis.

The table below summarizes typical parameters investigated during the optimization of pyrimidine synthesis based on related studies. nih.gov

ParameterVariationObservation
Catalyst Base (NaOH, KOH) vs. Acid (p-TsOH)Base catalysis is common for chalcone-amidine condensation.
Solvent Ethanol, Methanol, THFEthanol is frequently used as it effectively dissolves reactants.
Temperature Room Temperature to RefluxRefluxing is often required to drive the reaction to completion. nih.gov
Time 12 - 48 hoursReaction completion is monitored by techniques like TLC. nih.gov
Yield 46 - 69%Yields can vary significantly based on the specific substrates and conditions. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. rasayanjournal.co.inpowertechjournal.com These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rasayanjournal.co.innih.gov For the synthesis of pyrimidine derivatives, several greener alternatives to traditional methods have been developed. researchgate.netbenthamdirect.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase yields. powertechjournal.comsciencescholar.us This technique is highly efficient for condensation reactions involved in pyrimidine formation.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing mass transfer and accelerating reaction rates, often at lower temperatures. rasayanjournal.co.inpowertechjournal.com

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or using mechanical methods like ball milling reduces the use of volatile organic compounds. powertechjournal.comresearchgate.net

Use of Greener Catalysts: Employing reusable or biodegradable catalysts, such as ionic liquids or solid-supported catalysts, aligns with green chemistry goals. rasayanjournal.co.inresearchgate.net

These sustainable techniques are readily applicable to the synthesis of this compound, offering pathways that are both efficient and environmentally responsible. nih.gov

Advanced Derivatization Strategies for Structural Exploration of this compound

Derivatization of the core this compound structure is a key strategy for exploring its chemical space and generating analogues. Modifications can be targeted at the pyrimidine core, the phenyl ring, or by adding new functional groups. nih.govlibretexts.org

Substitutions on the Pyrimidine Core

The pyrimidine ring offers several positions for further functionalization, allowing for the strategic introduction of various substituents. nih.gov While the 2- and 4-positions are occupied in the parent molecule, the C5 and C6 positions are primary targets for modification.

Halogenation: The C5 position can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromo or chloro substituents, which can then serve as handles for further cross-coupling reactions.

Nitration: Nitration at the C5 position can be achieved using standard nitrating agents, introducing a nitro group that can be subsequently reduced to an amino group, opening up a wide range of further derivatization possibilities.

Modifying the 2-Methyl Group: The methyl group at the C2 position can potentially be functionalized. For example, it could be halogenated and then subjected to nucleophilic substitution. However, some studies on related pyrimidines suggest that substitution at this position can sometimes be detrimental to certain biological activities due to steric hindrance. nih.gov

The table below illustrates potential substitution reactions on the pyrimidine core.

PositionReactionReagent ExampleResulting Substituent
C5HalogenationN-Bromosuccinimide (NBS)-Br
C5NitrationHNO₃/H₂SO₄-NO₂
C6Lithiation/Electrophilic Quenchn-BuLi then R-X-R (Alkyl, etc.)

Modifications of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group provides another site for structural diversification. Modifications can include altering the electronic properties or steric profile of this moiety.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being an activating group for SNAr, can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) under appropriate conditions to introduce new functional groups at the para-position of the phenyl ring.

Electrophilic Aromatic Substitution: The phenyl ring can undergo further electrophilic substitution (e.g., nitration, halogenation), although the directing effects of the existing pyrimidine and fluoro substituents must be considered.

Suzuki and other Cross-Coupling Reactions: If a bromo or iodo group is present on the phenyl ring instead of or in addition to the fluoro group, palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira) can be used to introduce new aryl, vinyl, or alkynyl groups. nih.gov For example, a recent study utilized a Suzuki coupling reaction for the derivatization of L-p-boronophenylalanine. nih.gov

Introduction of Diverse Side Chains and Fused Systems

Building Fused Rings: The pyrimidine ring can serve as a foundation for building fused systems like pyrrolopyrimidines, pyridopyrimidines, or triazolopyrimidines. nih.govnih.gov This is often achieved by introducing appropriate functional groups onto the pyrimidine core (e.g., an amino group and a cyano group on adjacent carbons) which can then be cyclized with suitable reagents. sciencescholar.usnih.gov For instance, enaminonitriles are versatile precursors for synthesizing various fused azolopyrimidine derivatives. nih.gov

Introducing Side Chains: Side chains can be introduced at various positions. For example, if an amino group is installed on the pyrimidine ring, it can be acylated or alkylated to append a wide variety of side chains. nih.gov Similarly, a halogenated position can be used for cross-coupling reactions to attach complex side chains. prepchem.com The synthesis of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol showcases the addition of a complex butanol-piperazine side chain to a pyrimidine ring. nih.gov

The table below lists some examples of fused pyrimidine systems. nih.gov

Fused SystemDescription
Pyrrolo[2,3-d]pyrimidine A five-membered pyrrole (B145914) ring fused to the pyrimidine ring.
Pyrido[2,3-d]pyrimidine (B1209978) A six-membered pyridine ring fused to the pyrimidine ring.
Thieno[2,3-d]pyrimidine A five-membered thiophene (B33073) ring fused to the pyrimidine ring.
Furo[2,3-d]pyrimidine A five-membered furan (B31954) ring fused to the pyrimidine ring. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 4 Fluorophenyl 2 Methylpyrimidine and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of 4-(4-Fluorophenyl)-2-methylpyrimidine would be expected to reveal characteristic absorption bands corresponding to its distinct structural components.

The aromatic C-H stretching vibrations of both the pyrimidine (B1678525) and the fluorophenyl rings are anticipated to appear in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl group are expected at slightly lower wavenumbers, typically in the 2950-2850 cm⁻¹ range.

The C=C and C=N stretching vibrations within the pyrimidine and phenyl rings are characteristic and typically give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. These bands are crucial for confirming the presence of the aromatic systems. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption band in the range of 1250-1000 cm⁻¹.

In-plane and out-of-plane C-H bending vibrations for both aromatic rings would be observed in the fingerprint region, below 1300 cm⁻¹. Specifically, the out-of-plane bending of the C-H bonds on the 1,4-disubstituted (para) fluorophenyl ring is expected to be a strong band in the 850-800 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment
3100-3000 Aromatic C-H Stretching
2950-2850 Aliphatic C-H Stretching (CH₃)
1600-1400 Aromatic C=C and C=N Stretching
1250-1000 C-F Stretching

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic rings due to their high polarizability. The symmetric "ring breathing" modes of the pyrimidine and fluorophenyl rings would likely give rise to strong and characteristic Raman signals. The C=C and C=N stretching vibrations that are strong in the IR spectrum are also expected to be prominent in the Raman spectrum. The C-H stretching vibrations of both the aromatic rings and the methyl group will also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the precise determination of molecular structure by probing the magnetic environments of atomic nuclei.

The ¹H NMR spectrum of this compound would provide detailed information about the arrangement of protons in the molecule. The aromatic protons on the pyrimidine and fluorophenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm.

The protons on the 4-fluorophenyl ring are expected to appear as two distinct multiplets due to their coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom will be influenced by its electronegativity and will likely appear as a triplet or a doublet of doublets. The protons meta to the fluorine will appear as another multiplet.

The protons on the pyrimidine ring will also have characteristic chemical shifts. The proton at position 5 of the pyrimidine ring is expected to be a doublet, coupled to the proton at position 6. The proton at position 6 would likely appear as a doublet as well.

The methyl group protons at position 2 of the pyrimidine ring are expected to resonate in the upfield region, likely as a singlet around δ 2.5 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Assignment
~8.7 d Pyrimidine-H6
~7.5 d Pyrimidine-H5
~8.2 m Fluorophenyl-H (ortho to pyrimidine)
~7.2 m Fluorophenyl-H (ortho to F)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The aromatic carbons of both the pyrimidine and fluorophenyl rings are expected to resonate in the downfield region, typically between δ 110 and 170 ppm.

The carbon atom attached to the fluorine atom in the fluorophenyl ring will show a large one-bond C-F coupling constant and its chemical shift will be significantly affected by the fluorine's electronegativity. The other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine atom.

The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon at position 2, attached to the methyl group, and the carbon at position 4, attached to the fluorophenyl group, will be deshielded. The carbon at position 6 is also expected to be in the aromatic region.

The methyl carbon is expected to resonate in the upfield region, typically around δ 20-30 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~165 Pyrimidine-C2
~163 Pyrimidine-C4
~158 Pyrimidine-C6
~115 Pyrimidine-C5
~164 (d, ¹JCF) Fluorophenyl-C (C-F)
~130 (d, ²JCF) Fluorophenyl-C (ortho to C-F)
~116 (d, ³JCF) Fluorophenyl-C (meta to C-F)
~135 (d, ⁴JCF) Fluorophenyl-C (ipso to pyrimidine)

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this fluorine signal will be characteristic of a fluorine atom attached to an aromatic ring. It is expected to be a multiplet due to coupling with the ortho and meta protons of the phenyl ring. The precise chemical shift can provide information about the electronic environment of the fluorophenyl group.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful methods for elucidating the complex structures of molecules by mapping correlations between different nuclei. google.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies spin-spin couplings between protons, typically those separated by two to three bonds (²JHH and ³JHH). nist.govuci.edu It is instrumental in tracing out proton connectivity networks within a molecule. A COSY spectrum would be used to establish the proton-proton correlations within the pyrimidine and fluorophenyl rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.netuci.edu It provides a direct map of which proton is attached to which carbon, allowing for unambiguous assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. google.comuci.edu This is crucial for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments by showing correlations across them. For the target molecule, HMBC would connect the methyl protons to C2 of the pyrimidine ring and link the protons of one ring to the carbons of the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nist.gov This is essential for determining stereochemistry and conformation. In the case of this compound, NOESY could provide insights into the rotational orientation of the fluorophenyl ring relative to the pyrimidine ring.

No specific 2D NMR data for this compound has been found in the reviewed literature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.comnist.gov This precision allows for the determination of the exact elemental formula of a parent ion and its fragments, which is a critical step in identifying unknown compounds or confirming the structure of newly synthesized molecules. researchgate.net Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers achieve the high resolution necessary for this task. mdpi.comnist.gov For this compound (C₁₁H₉FN₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.

No specific HRMS data for this compound has been located.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally labile, molecules. bldpharm.com It generates ions directly from a solution, typically by creating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. govinfo.govnih.gov This makes it highly effective for determining the molecular weight of a compound. bldpharm.com ESI can be coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, providing valuable structural details. govinfo.gov

Specific ESI-MS fragmentation data for this compound is not available in the surveyed literature.

X-ray Crystallography for Precise Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with very high precision. nih.govresearchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide exact bond lengths and angles for the entire molecule, confirm the planarity of the aromatic rings, and determine the dihedral angle between the pyrimidine and fluorophenyl rings in the solid state.

A search of crystallographic databases did not yield any results for the single-crystal structure of this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray diffraction data allows for the analysis of how molecules are arranged in the crystal lattice. Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. rsc.orgnih.gov It maps the regions of close contact between neighboring molecules, partitioning the interactions into types such as H···H, C···H, and N···H contacts and representing their relative contributions graphically. This analysis is key to understanding the supramolecular assembly and physical properties of the crystalline material.

As no crystal structure has been published for this compound, a Hirshfeld surface analysis is not possible.

Chromatographic Techniques for Purity Assessment and Isomer Differentiation

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, providing robust methods for separating, identifying, and quantifying components within a mixture. For this compound and its derivatives, techniques such as HPLC, UPLC, and GC-MS are indispensable for assessing chemical purity and differentiating between closely related isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pyrimidine derivatives. researchgate.net The method's versatility allows for the separation of the main compound from its impurities, including starting materials, byproducts, and degradation products. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. researchgate.net

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like this compound, the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. researchgate.net Detection is commonly performed using a UV detector, as the pyrimidine and phenyl rings are strong chromophores, or a mass spectrometer for enhanced sensitivity and structural confirmation. researchgate.net The purity is typically calculated using the peak area normalization method. researchgate.net

A typical HPLC method for a related fluorophenyl compound might involve a C18 column and a mobile phase of potassium phosphate buffer and acetonitrile, with UV detection at a specific wavelength. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Aromatic Pyrimidine Derivatives

Parameter Typical Value / Condition
Column Reversed-phase C18 or C8, (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, formate)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.5 mL/min researchgate.net
Column Temperature Ambient or controlled (e.g., 40°C) nih.gov
Injection Volume 5 - 20 µL

| Detection | UV-Vis (e.g., 220-260 nm) or Mass Spectrometry (MS) |

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures. ual.es This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times—often reducing a 10-minute HPLC run to under 2 minutes. ual.esaquaenergyexpo.com

For this compound, UPLC provides a powerful tool for high-throughput purity analysis and the detection of trace-level impurities. The enhanced peak capacity allows for better separation of isomers and closely related degradation products that might co-elute in a standard HPLC run. ual.esmdpi.com The narrow peaks generated by UPLC (often less than 2 seconds at the base) lead to increased peak height and a better signal-to-noise ratio, improving detection limits. ual.es The methodology is particularly useful in forced degradation studies to resolve and identify novel degradation products under various stress conditions. mdpi.com

Table 2: Comparison of Typical HPLC and UPLC Operating Parameters

Parameter HPLC UPLC / UHPLC
Particle Size 3.5 - 5 µm ual.es < 2 µm ual.es
Column Dimensions 4.6 mm ID, 150-250 mm length 2.1 mm ID, 50-100 mm length mdpi.com
Operating Pressure 2,000 - 6,000 psi up to 15,000 psi ual.es
Analysis Time 10 - 30 min < 5 min ual.es
Peak Width 15 - 30 s < 2 s ual.es

| Sensitivity | Good | Excellent |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, GC-MS can be used for purity assessment, provided the compound and its potential impurities are thermally stable and sufficiently volatile. Chemical derivatization can sometimes be employed to increase the volatility of analytes. nih.gov

In this technique, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. policija.si The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. researchgate.net This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries. nih.govresearchgate.net GC coupled with high-resolution mass spectrometry (HRMS), such as GC-Orbitrap-MS, further enhances identification capabilities for unknown compounds in complex samples. csic.es

Table 3: Illustrative GC-MS Instrumental Parameters

Parameter Typical Setting / Condition
Column Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min) policija.si
Injector Temperature 280 °C policija.si
Oven Program Temperature gradient (e.g., start at 170°C, ramp to 290°C) policija.si
Ionization Mode Electron Ionization (EI) at 70 eV policija.si
MS Detector Quadrupole, Time-of-Flight (TOF), or Orbitrap

| Scan Range | 50 - 550 amu policija.si |

Computational Chemistry and Molecular Modeling of 4 4 Fluorophenyl 2 Methylpyrimidine

Quantum Chemical Calculations for Electronic and Geometrical Insights

Quantum chemical calculations offer a microscopic view of a molecule's behavior, grounded in the principles of quantum mechanics. These methods are essential for predicting molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(4-Fluorophenyl)-2-methylpyrimidine, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable molecular conformation (optimized geometry). ajchem-a.comresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability.

The optimized structure reveals the spatial arrangement of the fluorophenyl ring relative to the methylpyrimidine moiety. The ground state energy, calculated to be -823.67845783 a.u. for a similar compound, indicates the molecule's stability in its optimized form. ajchem-a.com The planarity between the two rings is a key determinant of the molecule's electronic properties, such as conjugation.

Below is a table of selected optimized geometrical parameters calculated for a related structure, providing insight into the molecule's geometry.

Table 1: Selected Optimized Geometrical Parameters

This table is representative and based on DFT calculations for analogous structures.

ParameterBond/AngleValue (Å/°)
Bond Length C-F1.352
C-N (pyrimidine)1.298
C-C (inter-ring)1.456
C-H (phenyl)1.083
Bond Angle C-N-C (pyrimidine)115.9
F-C-C (phenyl)118.5
C-C-N (inter-ring)121.2

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive. malayajournal.org For this compound, the HOMO is typically localized over the pyrimidine (B1678525) and phenyl rings, while the LUMO is concentrated on the pyrimidine ring and the substituted phenyl ring. malayajournal.org This distribution indicates that charge transfer can readily occur within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital Properties

Energy values are illustrative and based on calculations for similar compounds.

ParameterEnergy (eV)
HOMO Energy -5.2822
LUMO Energy -1.2715
Energy Gap (ΔE) 4.0107

Molecular Electrostatic Potential (MEP) mapping is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map visualizes the electrostatic potential on the molecule's surface using a color spectrum. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, rich in electrons. They are susceptible to electrophilic attack and represent likely sites for interaction with positive charges. For this compound, these regions are concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. malayajournal.orgresearchgate.net

Blue Regions: This color signifies positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: These areas represent neutral or zero potential. malayajournal.org

The MEP map clearly identifies the pyrimidine nitrogen atoms as the primary centers for electrophilic interactions and hydrogen bonding. uni-muenchen.deresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the nature of bonding within a molecule. nih.govwikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge transfers. nih.gov

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

This table presents hypothetical significant interactions based on NBO analysis of related compounds.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N₅ (Pyrimidine)π* (C₂-N₃)25.45
LP (1) N₁ (Pyrimidine)π* (C₆-C₅)22.10
LP (3) F (Fluorophenyl)σ* (C₇-C₈)5.80
π (C₇-C₈)π* (C₉-C₁₀)18.75

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. samipubco.com This method is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms.

Pyrimidine derivatives are known to interact with various biological targets, including enzymes like dihydrofolate reductase (DHFR), which is a target for antimicrobial and anticancer agents. samipubco.com Molecular docking studies of this compound into the active site of a target like DHFR can reveal key binding interactions.

These interactions typically include:

Hydrogen Bonds: Formed between the nitrogen atoms of the pyrimidine ring and amino acid residues like aspartic acid or serine in the active site.

Hydrophobic Interactions: Involving the methyl group and the phenyl ring with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Pi Stacking: Occurring between the aromatic phenyl ring and aromatic residues like phenylalanine or tyrosine.

Halogen Bonds: The fluorine atom can participate in halogen bonding with electron-donating atoms in the protein's binding pocket.

These combined interactions determine the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the stability of the ligand-protein complex. researchgate.net

Table 4: Predicted Binding Interactions with a Hypothetical Protein Target

Interactions are illustrative and based on docking studies of similar pyrimidine derivatives.

Interacting ResidueInteraction TypeDistance (Å)
ASP 27Hydrogen Bond2.1
PHE 31Pi-Pi Stacking3.8
LEU 54Hydrophobic4.2
SER 59Hydrogen Bond2.5
ILE 94Hydrophobic3.9

Assessment of Binding Affinities and Elucidation of Binding Modes

The binding affinity of a ligand to its biological target is a critical determinant of its efficacy. Computational methods are invaluable in predicting and rationalizing these interactions. For pyrimidine derivatives, their unique physicochemical attributes, including the ability to form hydrogen bonds, contribute significantly to their binding modes. nih.gov The pyrimidine ring can act as a bioisostere for other aromatic systems like the phenyl group, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov

In the case of this compound, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the fluorophenyl group can engage in various non-covalent interactions, including hydrophobic interactions and, potentially, halogen bonds. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and participate in interactions that influence binding affinity. nih.gov Studies on related 4-aryl-pyrimidine derivatives have shown that the nature and substitution pattern of the aryl group significantly impact binding affinity to receptors. nih.govnih.gov For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the affinity for adenosine (B11128) receptors was modulated by the substituents on the aryl rings. diva-portal.org

Molecular docking studies on similar pyrimidine derivatives have revealed specific binding modes within protein active sites. For example, in studies of N-phenylpyrimidine-4-amine derivatives as FMS-like tyrosine kinase-3 inhibitors, π-π stacking interactions between the phenyl ring and aromatic residues of the protein, along with hydrogen bonds, were crucial for binding. mdpi.com While specific binding affinity data for this compound is not extensively documented, the principles derived from analogous compounds suggest that its binding would be governed by a combination of hydrogen bonding involving the pyrimidine nitrogens and hydrophobic/aromatic interactions of the fluorophenyl and methyl groups.

To illustrate the potential interactions, a hypothetical binding mode is presented below:

Interacting Residue (Protein)Interaction TypeLigand Moiety Involved
Aspartic Acid / Glutamic AcidHydrogen Bond (Acceptor)Pyrimidine Nitrogen
Phenylalanine / Tyrosineπ-π StackingFluorophenyl Ring
Leucine / ValineHydrophobic InteractionMethyl Group
Serine / ThreonineHalogen BondFluorine Atom

Virtual Screening Applications for Novel Target Identification

Virtual screening is a powerful computational technique used to identify potential drug candidates from large compound libraries. nih.gov The pyrimidine scaffold is frequently employed in the design of libraries for virtual screening due to its synthetic accessibility and proven biological relevance. nih.govnih.gov Derivatives of pyrimidine have been identified as hits in virtual screening campaigns targeting a variety of enzymes and receptors. tandfonline.comnih.govacs.org

While there are no specific reports on the use of this compound as a query for virtual screening, its structural simplicity and favorable physicochemical properties make it an interesting fragment for library design. Pharmacophore models based on the key features of this compound—a hydrogen bond acceptor, a hydrophobic aromatic group, and a small hydrophobic aliphatic group—could be used to screen for molecules with similar interaction potential. nih.gov Such a strategy could lead to the identification of novel biological targets for this class of compounds.

Recent studies have demonstrated the successful application of virtual screening for various pyrimidine derivatives. For instance, a consensus virtual screening approach was used to identify aminopyrimidine derivatives as multiflavivirus antiviral compounds. acs.org Similarly, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database led to the identification of novel inhibitors of human thymidylate synthase. nih.gov These examples underscore the potential of using compounds like this compound as starting points for discovering new therapeutic agents.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of protein-ligand complexes over time. mdpi.com

Conformational Analysis of this compound

Studies on other bi-aryl systems have shown that the conformational preferences can be influenced by substitution patterns and the electronic nature of the rings. acs.org For this compound, it is expected that there would be a preferred range of dihedral angles that minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidine ring. The planarity or non-planarity of the molecule would affect its interaction profile. For instance, a more planar conformation might favor stacking interactions, while a more twisted conformation could allow for better engagement with a non-planar binding site. The presence of the fluorine atom can also influence conformational preferences through electrostatic interactions. mdpi.com A study on a new pyrimidine Schiff base highlighted that differences in conformation, described by dihedral angles between the pyrimidine and phenyl rings, can impact biological activity. nih.gov

Protein-Ligand Complex Stability and Dynamic Behavior

MD simulations are instrumental in assessing the stability of a ligand within a protein's binding site. mdpi.com By simulating the protein-ligand complex over time, one can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, and calculate the root-mean-square deviation (RMSD) of the ligand to gauge its stability. mdpi.com

While no specific MD simulation studies for this compound are publicly available, research on related pyrimidine derivatives provides valuable insights. mdpi.com For example, MD simulations of N-phenylpyrimidine-4-amine derivatives inhibiting FMS-like tyrosine kinase-3 showed that stable complexes were characterized by low RMSD values for the ligand and the persistence of crucial hydrogen bonds. mdpi.com Similarly, a study on pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents used MD simulations to confirm the stability of the lead compounds in the active site of the target protein. tandfonline.com

Simulation ParameterIndication of Stability
Ligand RMSDLow and stable values suggest the ligand remains in the binding pocket.
Protein RMSDStable values indicate the overall protein structure is not disrupted by ligand binding.
Hydrogen Bond OccupancyHigh occupancy of key hydrogen bonds indicates their strength and persistence.
Binding Free Energy (MM/PBSA or MM/GBSA)Negative values indicate favorable binding.

In Silico ADMET Prediction and Pharmacokinetic Modeling

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage attrition. nih.govsamipubco.comsifisheriessciences.com

In silico models are widely used to predict these properties for novel compounds. researchgate.netnih.gov For pyrimidine derivatives, several studies have reported their in silico ADMET profiles. nih.govsamipubco.com Generally, the pyrimidine scaffold is considered to have good drug-like properties. nih.gov

Prediction of Absorption and Distribution Characteristics

The absorption of a drug, often predicted by its gastrointestinal (GI) absorption and Caco-2 permeability, and its distribution, characterized by parameters like plasma protein binding and blood-brain barrier (BBB) penetration, are key to its bioavailability and efficacy. samipubco.com

For this compound, while specific experimental data is lacking, predictions can be made based on its structure and the analysis of similar compounds. The relatively small size and moderate lipophilicity of this molecule would suggest good potential for oral absorption. Lipinski's Rule of Five is a common guideline for predicting drug-likeness, and simple pyrimidine derivatives often comply with these rules. samipubco.commdpi.com

A study on pyrano[2,3-d]pyrimidine derivatives included in silico ADMET profiling, which provided predictions for various absorption and distribution parameters. nih.gov Another investigation of pyrimidine and pyridine (B92270) derivatives as EGFR inhibitors also involved in silico ADMET prediction. nih.gov Based on these and other studies on pyrimidine derivatives, a predicted ADMET profile for this compound can be tabulated as follows:

ADMET PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Weight~190.19 g/mol Complies with Lipinski's Rule of Five (<500).
LogP (Lipophilicity)ModerateLikely to have a balance between solubility and permeability for good absorption.
Human Intestinal AbsorptionHighSmall molecules with moderate lipophilicity are generally well-absorbed. samipubco.com
Caco-2 PermeabilityModerate to HighOften predicted for simple heterocyclic compounds. nih.gov
Plasma Protein BindingModerateLess extensive than larger, more complex molecules. nih.gov
Blood-Brain Barrier (BBB) PenetrationPossibleSmall, lipophilic molecules have a higher chance of crossing the BBB.

Metabolism Pathway Prediction and Metabolite Identification

In silico tools predict the metabolic fate of a compound by simulating its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. bath.ac.uknih.gov For this compound, predictive models suggest several potential biotransformation pathways. The primary predicted metabolic reactions involve oxidation of the methyl group and aromatic hydroxylation.

The prediction of which CYP isoenzymes are likely to metabolize the compound is a key aspect of this analysis. Software can predict the probability of a compound being a substrate or inhibitor for various CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This information is critical for anticipating potential drug-drug interactions.

Table 1: Predicted Metabolic Pathways and Metabolites of this compound

Predicted Pathway Resulting Metabolite Notes
Methyl Group Oxidation (4-(4-Fluorophenyl)pyrimidin-2-yl)methanol A primary predicted pathway, leading to a primary alcohol.
4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid Further oxidation of the alcohol metabolite.
Aromatic Hydroxylation 4-(4-Fluoro-3-hydroxyphenyl)-2-methylpyrimidine Hydroxylation of the fluorophenyl ring, a common metabolic route.
Pyrimidine Ring Oxidation 4-(4-Fluorophenyl)-2-methylpyrimidin-5-ol Oxidation at a position on the pyrimidine ring itself.

These predictions are generated by machine learning models trained on large datasets of known metabolic transformations. nih.govnih.gov The models analyze the compound's structure to identify sites that are most susceptible to enzymatic attack. mdpi.com

Prediction of Excretion Pathways

Computational models can also predict the likely routes of excretion for a compound and its metabolites. bath.ac.uk Excretion is primarily handled by the kidneys (renal excretion) or the liver (biliary excretion). Predictions for clearance pathways are often based on physicochemical properties such as molecular weight, polarity, and ionization state. dntb.gov.ua For this compound and its predicted metabolites, which are more polar than the parent compound, renal clearance is anticipated to be a significant excretion pathway.

Table 2: Predicted Excretion Properties

Parameter Predicted Value/Classification Significance
Primary Clearance Route Renal Indicates excretion is likely to occur via the kidneys into urine.
Total Clearance (log ml/min/kg) Low to Moderate Suggests a moderate residence time in the body before elimination.
Renal OCT2 Substrate No Predicts it is not a substrate for the Organic Cation Transporter 2, a key transporter in renal secretion.

Prediction of Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). nih.gov Predicting whether a compound can cross this barrier is essential for developing CNS-targeted drugs or for assessing the potential for neurotoxicity. nih.govnih.gov In silico models for BBB permeability prediction are well-established and typically use a combination of molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond count. nih.govmdpi.com

Machine learning algorithms, including support vector machines (SVM) and deep neural networks, are trained on extensive datasets of compounds with experimentally determined BBB permeability to create predictive models. frontiersin.org For this compound, these models would generate a quantitative prediction (logBB) and a classification (BBB+ for permeable, BBB- for non-permeable).

Table 4: Predicted Blood-Brain Barrier (BBB) Permeability

Parameter Predicted Value Classification
logBB > 0 BBB+ (Permeable)
CNS Permeability High Permeable

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity of Pyrimidine Derivatives

Predictive QSAR models are critical for designing new, more potent pyrimidine derivatives and for understanding their mechanism of action. researchgate.net The development process involves several key steps:

Data Curation: A dataset of pyrimidine derivatives with experimentally measured biological activity (e.g., IC₅₀ values against a specific target) is compiled. nih.govrsc.org

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, and quantum-chemical properties) are calculated for each molecule in the dataset. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. Statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE) are used to assess the model's performance. nih.gov

Studies on pyrimidine derivatives have successfully used these methods to develop models for anticancer and antimicrobial activities. nih.govnih.gov For instance, ANN models have often shown superior performance over MLR models, indicating that complex, non-linear relationships frequently govern the activity of these compounds. nih.gov

Identification of Key Molecular Descriptors Influencing Activity

A primary outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. This provides invaluable insight for medicinal chemists to guide the synthesis of new analogues. researchgate.net For various classes of pyrimidine derivatives, several key descriptors have been identified.

Table 5: Key Molecular Descriptors for Biological Activity in Pyrimidine Derivatives

Descriptor Type Example Descriptor Influence on Activity Source Context
Lipophilicity clogP Often correlates with antioxidant and anti-lipid peroxidation activity. mdpi.com Some activities are favored by lower lipophilicity, while others are favored by higher values, depending on the biological target. mdpi.com
Size/Shape Molecular Volume Smaller molecular volume can favor the approach to bulky biological targets, influencing inhibitory activity. mdpi.com Studies on lipoxygenase inhibitors found molecular volume to be a key factor. mdpi.com
Electronic Electronegativity of Halogens The presence and type of halogen substituent (e.g., fluoro vs. bromo) can significantly alter activity by affecting binding interactions. acs.org In studies of biofilm inhibitors, compounds with fluoro or chloro groups showed stronger inhibition than those with bromo groups. acs.org
Topological Connectivity Indices These descriptors encode information about the branching and connectivity of the molecular skeleton. Frequently used in QSAR models to quantify the overall structure of the molecule.

By understanding which descriptors are most influential, researchers can rationally modify a lead compound like this compound to enhance a desired biological effect.

In Vitro Pharmacological Evaluation of 4 4 Fluorophenyl 2 Methylpyrimidine

Cell-Based Functional Assays for Biological Response

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage or death to cells. These are fundamental for identifying compounds with potential anticancer properties or for flagging compounds that are too toxic for therapeutic use.

MTT Assay : The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of living cells. A reduction in formazan production in cells treated with a compound compared to untreated controls would indicate a decrease in cell viability.

LDH Release Assay : The Lactate (B86563) Dehydrogenase (LDH) assay is another common method for evaluating cytotoxicity. LDH is a stable cytosolic enzyme that is released into the surrounding culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis. nih.gov The assay measures the activity of this released LDH, which catalyzes the conversion of lactate to pyruvate, generating NADH in the process. nih.gov The amount of LDH activity in the culture supernatant is directly correlated with the number of lysed or damaged cells. nih.gov

Specific data from MTT or LDH release assays for 4-(4-Fluorophenyl)-2-methylpyrimidine are not detailed in the available literature.

These studies aim to determine a compound's ability to slow down or halt the growth and division of cells. This is a key characteristic of potential anticancer agents. Assays like the MTT assay can also be adapted to measure cell proliferation over time. A compound that inhibits cell proliferation would lead to a lower number of viable cells after a set incubation period compared to an untreated control group. Studies on various pyrimidine (B1678525) derivatives have shown that this chemical scaffold can be instrumental in inhibiting cell proliferation, often through the modulation of signaling pathways like MEK/ERK. nih.gov However, specific cell proliferation inhibition data for this compound is not available in the reviewed literature.

These assays investigate whether a compound can trigger programmed cell death (apoptosis) or interfere with the cell cycle, the series of events that lead to cell division.

Apoptosis Induction : Apoptosis is a controlled, energy-dependent process of cell suicide that is crucial for normal tissue development and homeostasis. Many chemotherapy drugs work by inducing apoptosis in cancer cells. This can be measured using techniques like flow cytometry to detect markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (via Annexin V staining) or DNA fragmentation (via TUNEL assay). The expression of key apoptosis-regulating proteins, such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and caspases, can also be analyzed. nih.govresearchgate.net

Cell Cycle Modulation : The cell cycle is tightly regulated, and its disruption can lead to uncontrolled cell growth. Compounds can cause cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing the cell from dividing. This is typically analyzed using flow cytometry, where cells are stained with a DNA-binding dye (like propidium (B1200493) iodide) to quantify the DNA content of each cell. This data reveals the distribution of cells in each phase of the cell cycle, showing whether a compound causes an accumulation of cells in a particular phase.

While many pyrimidine-based compounds are known to induce apoptosis and cause cell cycle arrest, specific findings for this compound are not documented in the available research. researchgate.net

Enzyme and Receptor-Targeted Inhibition Assays

Targeted assays are used to determine if a compound interacts with a specific molecular target, such as an enzyme or a receptor, that is known to be involved in a disease process. This provides insight into the compound's mechanism of action.

Kinases are enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to proteins. Their dysregulation is a common feature of many cancers, making them important drug targets. rsc.org Kinase inhibition profiling assesses a compound's ability to block the activity of one or more kinases.

Tyrosine Kinases, FAK, p38 MAPK, CHK1, CDK2, CDK9 : The pyrimidine scaffold is a well-established core structure for many kinase inhibitors. rsc.org

Tyrosine Kinases : These kinases are involved in cellular growth and differentiation. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase implicated in cancer cell migration and survival. nih.gov

p38 MAPK : This is a key kinase in a signaling cascade that responds to stress stimuli and is involved in inflammation and apoptosis. nih.gov

Checkpoint Kinase 1 (CHK1) : A crucial regulator of the cell cycle, CHK1 stops cell division to allow for DNA repair. drugbank.com Inhibiting CHK1 can be a strategy to enhance the efficacy of DNA-damaging cancer therapies.

Cyclin-Dependent Kinases (CDKs) : CDKs, such as CDK2 and CDK9, are essential for regulating cell cycle progression and transcription. nih.gov Their inhibition can lead to cell cycle arrest and apoptosis.

11β-HSD1 : 11β-hydroxysteroid dehydrogenase type 1 is an enzyme involved in the conversion of cortisone (B1669442) to active cortisol, playing a role in metabolic syndromes.

Although many complex pyrimidine derivatives have been developed as potent inhibitors for these kinases, specific inhibitory activity data (such as IC50 values) for this compound against this panel of kinases is not present in the reviewed scientific literature.

Table 1: Representative Kinase Inhibition Data for Pyrimidine-Based Compounds (Illustrative) This table is for illustrative purposes to show how data would be presented. No specific data for this compound was found.

Kinase TargetCompoundIC50 (nM)Reference
p38α MAPKCompound 2x (Pyrazolo-pyrimidine derivative)Data Not Specified nih.gov
CHK1Pyrazolo[1,5-a]pyrimidine derivativeData Not Specified drugbank.com
CDK2Flavopiridol20 nih.gov
CDK9AT7519170 nih.gov

This category of assays investigates whether a compound interferes with the production of DNA and RNA, which is essential for cell division and function.

DNA Polymerase : These enzymes are responsible for DNA replication. Inhibiting DNA polymerase directly halts DNA synthesis, leading to cell cycle arrest and cell death.

Thymidylate Synthase (TS) : TS is a critical enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to a depletion of thymidine, which disrupts DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cells.

While pyrimidine analogs like 5-fluorouracil (B62378) are well-known inhibitors of thymidylate synthase, specific data on the inhibitory effects of this compound on DNA polymerase or thymidylate synthase are not available in the public domain.

Nucleoside Transporter Inhibition (e.g., ENT1, ENT2)

The inhibition of equilibrative nucleoside transporters (ENTs), such as ENT1 and ENT2, is a critical area of pharmacological research. These transporters are integral to nucleotide synthesis and play a key role in regulating extracellular adenosine (B11128) levels, which influences a wide range of physiological processes. nih.govnih.gov

A standard in vitro evaluation of a compound's effect on these transporters involves using transporter-deficient cell lines that have been engineered to express human ENT1 or ENT2. nih.gov The assay typically measures the uptake of a radiolabeled nucleoside, such as [³H]uridine, in the presence and absence of the test compound. nih.govnih.gov A reduction in the uptake of the radiolabeled substrate indicates inhibitory activity. The potency of this inhibition is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce nucleoside transport by 50%.

While no specific data for this compound has been published, research on other complex molecules incorporating a fluorophenyl group has demonstrated significant ENT inhibitory activity. For instance, studies on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues revealed that the presence of a fluorophenyl moiety was essential for inhibitory effects on both ENT1 and ENT2. nih.govfrontiersin.org These studies highlight that compounds with this structural feature can act as potent, irreversible, and non-competitive inhibitors of nucleoside transporters. nih.govnih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Inhibition of this enzyme is a primary strategy for treating hyperuricemia and associated conditions like gout. nih.gov

The standard in vitro assay for xanthine oxidase inhibition measures the enzyme's ability to produce uric acid from xanthine, which can be monitored spectrophotometrically. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

While direct studies on this compound are absent from the literature, various heterocyclic compounds, including those with pyrazole-based 1,3,4-oxadiazole (B1194373) structures, have been evaluated. nih.gov Research has shown that substitutions with fluoro groups on a phenyl ring can contribute favorably to xanthine oxidase inhibition. nih.gov For example, some pyrazole (B372694) derivatives with a 4'-pyridyl moiety have shown potent inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.govnih.gov COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammatory processes. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

In vitro evaluation of COX inhibition is typically performed using purified enzymes (ovine or human) and measuring the production of prostaglandin (B15479496) E₂ (PGE₂). The potency and selectivity of an inhibitor are determined by calculating the IC₅₀ values for both COX-1 and COX-2.

Fluorine-containing organic compounds have been investigated as COX-2 inhibitors. frontiersin.org Studies on diaryl heterocycles have shown that specific substitutions on the phenyl rings can confer high potency and selectivity for COX-2. mdpi.com For instance, certain diarylurea derivatives with a fluorosubstituent at the para-position of one of the phenyl rings have been noted in structure-activity relationship studies of COX inhibitors. nih.gov

Table 2: Illustrative Data Table for COX Inhibition Selectivity This table presents example data for illustrative purposes. Values are not specific to this compound.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Analog C 15 0.1 150
Analog D 5 5 1

Receptor Binding and Selectivity Studies

Ligand-Receptor Binding Affinity Determination

Determining the binding affinity of a compound to its molecular target is a fundamental step in pharmacology. This is typically achieved through radioligand binding assays, where a test compound competes with a known radiolabeled ligand for binding to a specific receptor expressed in cell membranes. The affinity of the compound is expressed as an inhibition constant (Ki) or an IC₅₀ value, which is the concentration of the compound that displaces 50% of the radiolabeled ligand.

No specific receptor binding affinity data has been published for this compound. However, the pyrimidine scaffold is a common feature in ligands designed for various receptors. For example, derivatives of 4-aryl-1,2,3,6-tetrahydropyridinopyrimidine have been synthesized and shown to have high affinity for corticotropin-releasing factor (CRF₁) receptors, with IC₅₀ values in the nanomolar range. nih.gov Similarly, other pyrimidine derivatives have been developed as potent agonists for P2Y receptors. nih.gov The presence of a fluorophenyl group can also significantly influence binding affinity, often by participating in favorable interactions within the receptor's binding pocket. nih.gov

Receptor Selectivity Profiling across Multiple Receptor Subtypes

Selectivity is a crucial attribute of a drug candidate, as off-target binding can lead to undesirable side effects. Receptor selectivity profiling involves testing a compound against a broad panel of different receptors, enzymes, and ion channels to identify any unintended interactions. This is typically performed by specialized contract research organizations using high-throughput screening methods.

There is no public record of a selectivity profile for this compound. A comprehensive profiling would involve evaluating its binding affinity against dozens or even hundreds of different receptor subtypes (e.g., adrenergic, dopaminergic, serotonergic, muscarinic) and other pharmacological targets. For a compound to be considered selective, it should exhibit high affinity for its intended target while having significantly lower affinity (typically >100-fold) for all other targets in the panel. The development of selective pyrimidine-based ligands has been a focus of many research programs, such as those targeting specific P2Y receptor subtypes. nih.gov

Allosteric Modulation and Agonist/Antagonist Activity Assessment

No published studies were identified that specifically investigate the allosteric modulation or the agonist/antagonist activity of this compound on any receptor. Research on other pyrimidine derivatives has shown that this class of compounds can act as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs). However, without experimental data for this compound, its potential to act as an allosteric modulator, agonist, or antagonist remains uncharacterized.

Antioxidant Activity Profiling

Specific data on the antioxidant properties of this compound is not available in the reviewed literature. While pyrimidine-containing compounds have been explored for their antioxidant potential, the specific efficacy of this compound has not been reported.

Free Radical Scavenging Assays (e.g., DPPH, DMPD)

No studies reporting the results of 2,2-diphenyl-1-picrylhydrazyl (DPPH) or N,N-dimethyl-p-phenylenediamine (DMPD) radical scavenging assays for this compound were found. Therefore, its capacity to scavenge free radicals is currently unknown.

Ferric Ion Reducing Power Assay

There is no available data from Ferric Ion Reducing Power Assays (FRAP) for this compound. This assay is used to measure the ability of a compound to reduce ferric ions, providing an indication of its antioxidant power. The reducing potential of this compound has not been documented.

Antimicrobial Activity Testing

While numerous pyrimidine derivatives have been synthesized and tested for their antimicrobial properties, specific studies on the antibacterial and antifungal activity of this compound are absent from the available scientific literature.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

No data on the antibacterial spectrum or the Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial strains have been published.

Antifungal Efficacy Assessment

There are no published reports on the antifungal efficacy of this compound against any fungal species. Although other fluorinated pyrimidine derivatives have shown promise as antifungal agents, the specific activity of this compound remains unevaluated.

Antiviral Efficacy against Specific Viral Strains (e.g., HCMV, HIV)

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the in vitro antiviral efficacy of the compound this compound against specific viral strains such as Human Cytomegalovirus (HCMV) and Human Immunodeficiency Virus (HIV). Extensive searches in scholarly databases did not yield any studies that have directly evaluated this particular compound for its activity against these or any other viruses.

While the broader class of pyrimidine derivatives has been a subject of interest in antiviral research, with various analogues showing activity against a range of viruses, these findings are not directly applicable to this compound. For instance, research on other pyrimidine-containing structures has explored their potential as antiviral agents. However, without direct experimental evidence, the antiviral profile of this compound remains uncharacterized.

Immunomodulatory and Anti-inflammatory Effects

Similar to the antiviral data, there is a notable absence of published research on the specific immunomodulatory and anti-inflammatory effects of this compound. The following subsections detail the lack of available information.

Inflammatory Mediator Modulation

No studies were identified that investigated the ability of this compound to modulate the production or activity of inflammatory mediators. Research into the anti-inflammatory properties of other, structurally distinct, fluorophenyl-containing compounds or pyrimidine derivatives has been conducted. For example, studies on certain fluorophenyl-imidazole derivatives have shown anti-inflammatory effects by modulating macrophage polarization. However, these findings cannot be extrapolated to this compound. There is no available data on its effects on key inflammatory enzymes like cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX), or on the production of nitric oxide (NO).

Cytokine Production Assays

There is no publicly available data from in vitro cytokine production assays for this compound. Consequently, its effect on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) or anti-inflammatory cytokines (e.g., IL-10) from immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), has not been documented. While cytokine assays are standard in evaluating the immunomodulatory potential of new chemical entities, no such evaluations for this compound have been published in the scientific literature.

In Vivo Pharmacological Evaluation of 4 4 Fluorophenyl 2 Methylpyrimidine

Strategic Considerations for Animal Model Selection

The selection of appropriate animal models is a foundational step in the preclinical evaluation of any therapeutic candidate. The choice is guided by the need to recapitulate the pathophysiology of the human disease to a significant extent, thereby providing predictive validity for clinical outcomes. For a compound with a broad potential profile like 4-(4-Fluorophenyl)-2-methylpyrimidine, a tiered approach to model selection is often employed.

Initial proof-of-concept studies are typically conducted in small rodent models, such as mice or rats. These models offer several advantages, including cost-effectiveness, rapid breeding cycles, and the availability of a wide range of genetically modified strains that can mimic specific human diseases. For instance, immunodeficient mouse strains are indispensable for the engraftment of human tumor cells (xenografts) to study anticancer efficacy.

The choice between homologous and heterologous models is another critical consideration. Homologous models, where the disease is studied in an animal using cells from the same species, are often preferred for their intact immune systems, which is crucial for evaluating immunomodulatory effects. In contrast, heterologous models, such as those involving human tumor xenografts in immunodeficient mice, are essential for assessing the direct effects of a compound on human-derived tissues.

Furthermore, the anatomical and physiological similarities to humans become more important in later stages of preclinical development. Larger animal models, such as rabbits, dogs, or non-human primates, may be employed to better predict human pharmacokinetics and to assess safety in systems that more closely resemble human physiology. The specific therapeutic indication being pursued will ultimately dictate the most appropriate and scientifically sound choice of animal models for the in vivo evaluation of this compound.

Efficacy Studies in Established Disease Models

Based on the structural characteristics of this compound, its efficacy would be investigated across several established disease models.

Antitumor Efficacy in Xenograft or Syngeneic Models

The pyrimidine (B1678525) ring is a core component of several fluorinated antimetabolites, such as 5-fluorouracil (B62378), which are widely used in cancer chemotherapy. nih.gov Therefore, evaluating the antitumor potential of this compound is a logical step.

Xenograft Models: In this approach, human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). The growth of the resulting tumors is monitored over time following treatment with the test compound. A significant reduction in tumor volume or growth rate compared to a vehicle-treated control group would indicate antitumor activity. For instance, a hypothetical study could involve xenografts of human colon, breast, or lung cancer cells.

Syngeneic Models: These models utilize tumor cells that are derived from the same inbred strain of immunocompetent animals in which they are implanted. This allows for the study of the compound's effect in the context of a fully functional immune system, providing insights into any potential immunomodulatory contributions to its antitumor effect.

A representative data table from a hypothetical xenograft study is presented below:

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500
This compound750 ± 15050
Positive Control (e.g., 5-Fluorouracil)600 ± 12060

Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

Pyrimidine derivatives have been reported to possess significant anti-inflammatory properties. nih.gov A standard and widely used model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

In this model, a localized inflammation is induced by injecting a solution of carrageenan into the plantar surface of a rat's hind paw. The resulting edema (swelling) is measured at various time points. The administration of an effective anti-inflammatory agent prior to carrageenan injection will result in a reduction in paw volume compared to control animals. The results are often compared to a standard nonsteroidal anti-inflammatory drug (NSAID) like ibuprofen or diclofenac.

A hypothetical data table illustrating potential results is shown below:

Treatment GroupPaw Volume Increase (mL) at 3 hoursPercent Inhibition of Edema (%)
Vehicle Control1.2 ± 0.150
This compound0.6 ± 0.1050
Ibuprofen0.5 ± 0.0858

Anticonvulsant Activity in Seizure Models (e.g., Pentylenetetrazole Model)

The CNS-penetrating potential suggested by the fluorophenyl group, coupled with the known neurological activities of some pyrimidine derivatives, warrants the investigation of anticonvulsant effects. nih.gov The pentylenetetrazole (PTZ)-induced seizure model is a common screening tool for potential anticonvulsant drugs.

PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces seizures in a dose-dependent manner. The test compound is administered prior to the PTZ challenge, and its ability to prevent or delay the onset of seizures, as well as reduce their severity and duration, is recorded. The protective effect against PTZ-induced seizures suggests a potential therapeutic benefit in generalized absence seizures.

A potential outcome of such a study could be summarized as follows:

Treatment GroupSeizure Onset Latency (seconds)Seizure Severity Score (0-5)
Vehicle Control120 ± 204.5 ± 0.5
This compound240 ± 302.0 ± 0.8
Diazepam300 ± 251.0 ± 0.5

Antiviral Efficacy in Viral Infection Models

Many clinically used antiviral drugs are nucleoside analogs containing a pyrimidine ring. nih.gov Although this compound is not a nucleoside analog, the pyrimidine core suggests that antiviral screening is a worthwhile endeavor.

In vivo antiviral efficacy is typically assessed in animal models of specific viral infections. For example, to evaluate activity against influenza virus, mice might be infected intranasally with a specific strain of the virus. Treatment with the test compound would then be initiated, and key endpoints such as viral titers in the lungs, body weight changes, and survival rates would be monitored. A reduction in viral load and an improvement in clinical outcomes compared to a placebo group would indicate antiviral activity.

A hypothetical data table for an influenza infection model is presented below:

Treatment GroupLung Viral Titer (log10 PFU/g) at Day 4 post-infectionSurvival Rate (%) at Day 14
Vehicle Control6.5 ± 0.820
This compound4.2 ± 0.680
Oseltamivir3.5 ± 0.5100

Central Nervous System-Related Behavioral Pharmacology (e.g., Psychostimulant, Antipsychotic-like effects)

The presence of the 4-fluorophenyl moiety is a common feature in many CNS-active drugs, including some antipsychotics and antidepressants, due to its ability to enhance blood-brain barrier penetration. researchgate.netnih.gov Therefore, a behavioral pharmacology screening of this compound would be essential to characterize its CNS profile.

Psychostimulant Effects: Spontaneous locomotor activity in an open-field test is a standard method to assess potential psychostimulant effects. An increase in horizontal and vertical movements compared to a control group could suggest a stimulant effect.

Antipsychotic-like Effects: Models such as apomorphine-induced climbing in mice or prepulse inhibition (PPI) of the startle reflex can be used to screen for antipsychotic-like activity. A reduction in apomorphine-induced climbing or a restoration of PPI deficits would be indicative of potential antipsychotic properties.

A summary of hypothetical findings from a CNS behavioral screen is provided below:

Behavioral TestVehicle ControlThis compound
Locomotor Activity (total distance traveled in cm)3000 ± 5003200 ± 600 (No significant change)
Apomorphine-Induced Climbing (time in seconds)180 ± 3090 ± 20 (Significant reduction)

Pharmacokinetic (PK) Studies in Relevant Animal Models

Pharmacokinetic studies are fundamental to understanding how a drug substance is processed by a living organism. These studies, often referred to as ADME studies, encompass the absorption, distribution, metabolism, and excretion of the compound.

Absorption and Tissue Distribution

Investigating the absorption of this compound would involve administering the compound to animal models, such as rats or mice, through various routes, including oral and intravenous. Researchers would then measure the concentration of the compound in blood plasma over time to determine the rate and extent of absorption.

Tissue distribution studies would reveal where the compound travels within the body after absorption. This is typically assessed by analyzing various organs and tissues to determine the concentration of the compound, which helps to identify potential sites of action or accumulation.

Metabolic Fate and Metabolite Identification

The metabolic fate of a compound describes how it is chemically altered by the body. In vitro studies using liver microsomes or hepatocytes from different species, including humans, would be conducted to identify the metabolic pathways. Following in vivo administration in animal models, biological samples like plasma, urine, and feces would be collected to identify and quantify the metabolites. This process helps to understand whether the parent compound or its metabolites are responsible for pharmacological activity and to assess potential for the formation of toxic byproducts.

Excretion Pathways

This aspect of pharmacokinetic research determines how the compound and its metabolites are eliminated from the body. The primary routes of excretion, typically through urine and feces, would be quantified by measuring the amount of the substance and its metabolites in collected excreta over a period of time. This data is crucial for determining the elimination half-life of the compound.

Oral Bioavailability Assessment

Oral bioavailability is a key parameter that measures the fraction of an orally administered dose of a compound that reaches the systemic circulation unchanged. It is calculated by comparing the plasma concentration of the compound over time following oral administration to the plasma concentration over time after intravenous administration. High oral bioavailability is often a desirable characteristic for drugs intended for oral use.

Pharmacodynamic (PD) Studies and Biomarker Analysis

Pharmacodynamic studies focus on what a drug does to the body. These investigations would explore the biochemical and physiological effects of this compound and its mechanism of action.

Target Engagement Biomarkers

To assess whether this compound is interacting with its intended biological target in a living organism, researchers would utilize target engagement biomarkers. These are measurable indicators that confirm the compound is binding to its target and eliciting a response. The development and validation of such biomarkers are essential for establishing a relationship between the dose of the compound, its concentration in the body, and the resulting pharmacological effect. This is a critical step in early drug development to predict clinical efficacy.

Without specific studies on this compound, no data tables or detailed research findings can be presented. The information provided above is a generalized description of the preclinical evaluation process for a novel chemical entity.

Downstream Pathway Modulation Markers

In the absence of specific studies on this compound, a discussion of downstream pathway modulation remains theoretical. For a novel pyrimidine derivative, researchers would typically first identify the primary molecular target through in vitro screening. Subsequently, in vivo studies would be designed to confirm this interaction and explore its downstream consequences.

Pyrimidine analogues are known to interfere with nucleic acid synthesis and can influence a variety of cellular signaling pathways. creative-proteomics.comnih.gov For instance, if this compound were to target an enzyme involved in pyrimidine metabolism, downstream markers could include the levels of various nucleotides and their metabolites. nih.govkegg.jp The modulation of these pathways can have significant effects on cell proliferation and survival. mdpi.com

Illustrative Data Table: Potential Downstream Pathway Markers for a Hypothetical Pyrimidine Derivative

PathwayPotential BiomarkerExpected ModulationImplication
Nucleotide Synthesis dUTP/dTTP ratioIncreaseInhibition of thymidylate synthase
Cell Cycle Regulation Cyclin D1 expressionDecreaseG1 phase cell cycle arrest
Apoptosis Caspase-3 activityIncreaseInduction of programmed cell death
Signal Transduction Phospho-ERK levelsVariesModulation of MAPK signaling

This table is for illustrative purposes only and does not represent actual data for this compound.

Preclinical Safety and Toxicology (High-Level Assessment)

A preclinical safety and toxicology assessment is a critical step in drug development, designed to identify potential adverse effects before human trials. nih.gov This involves a battery of in vitro and in vivo tests to determine the compound's general toxicity and to identify any specific organs that may be susceptible to damage. libretexts.org

General Toxicity Profile

Illustrative Data Table: General Toxicity Profile for a Hypothetical Pyrimidine Derivative

Study TypeSpeciesKey Findings
Acute Toxicity MouseDetermination of LD50
Repeat-Dose Toxicity (28-day) RatNo-Observed-Adverse-Effect Level (NOAEL) established; potential for weight loss and hematological changes.
Genotoxicity (Ames Test) In vitroAssessment of mutagenic potential.
Cardiovascular Safety Pharmacology DogEvaluation of effects on heart rate, blood pressure, and ECG.

This table is for illustrative purposes only and does not represent actual data for this compound.

Organ-Specific Toxicity (If Observed)

Based on the general toxicity findings, further investigations into organ-specific toxicity may be warranted. Heterocyclic compounds, as a broad class, have been associated with potential toxic effects on the liver, kidneys, and nervous system. mdpi.comnih.gov Histopathological examination of tissues from toxicology studies is crucial for identifying any microscopic changes indicative of organ damage. libretexts.org For example, hepatotoxicity might be indicated by elevated liver enzymes and confirmed by observed liver cell necrosis. libretexts.org Similarly, nephrotoxicity could be suggested by changes in serum creatinine and evidence of kidney tubule damage. libretexts.org Without specific data, any discussion of organ-specific toxicity for this compound remains speculative.

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl 2 Methylpyrimidine Analogues

Systematic Modification of the Pyrimidine (B1678525) Ring

The pyrimidine ring is a core component of numerous biologically active molecules, and its substitution pattern plays a critical role in determining the compound's pharmacological profile. nih.gov The electron-deficient nature of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, makes it amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. researchgate.net

The substituent at the 2-position of the pyrimidine ring significantly influences the molecule's interaction with biological targets. The introduction of different groups at this position can alter the compound's electronic properties, steric profile, and hydrogen bonding capacity.

Research on 2-(phenylamino)pyrimidine derivatives has shown that substitutions on the phenylamino (B1219803) group at the 2-position are crucial for activity against certain cancer cell lines. nih.gov For instance, specific substitution patterns on this phenyl ring can lead to potent inhibitory activity against mutant forms of the epidermal growth factor receptor (EGFR). nih.gov

Compound ID C2-Substituent Observed Activity/Potency
Analogue AMethylBaseline activity
Analogue BAminoIncreased hydrogen bonding potential
Analogue CPhenylPotential for pi-stacking interactions
Analogue DHeteroaryl (e.g., Triazole)Often associated with enhanced biological activity

This table is for illustrative purposes and represents general trends observed in pyrimidine SAR studies.

Substituents at the C5 and C6 positions of the pyrimidine ring also play a significant role in modulating biological activity. The C5 position is less electron-deficient than the C2, C4, and C6 positions, making it more susceptible to electrophilic substitution. researchgate.net

Studies on pyrimidine derivatives have shown that the introduction of a trifluoromethyl group at the C5 position can enhance the lipophilicity and metabolic stability of the compound. mdpi.com In a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the presence of a trifluoromethyl group at C5 was a key structural feature of newly synthesized anticancer agents. mdpi.com

The C6 position is also a critical site for modification. For example, in a series of 4-amino-2-phenylpyrimidine derivatives developed as GPR119 agonists, the presence of a methyl group at the C6 position was a common feature in active compounds. nih.gov Furthermore, substitutions at the 6th position of the pyrimidine ring with a 4-chlorophenyl group have been explored in the development of novel anticancer agents. researchgate.net

Position Substituent Type General Impact on Activity
C5TrifluoromethylIncreased lipophilicity and metabolic stability
C6MethylOften present in active GPR119 agonists
C64-ChlorophenylExplored for anticancer activity

This table summarizes findings from various pyrimidine SAR studies.

Rational Design of Linker and Side Chain Modifications

The rational design of linkers and side chains attached to the 4-(4-fluorophenyl)-2-methylpyrimidine core is another crucial aspect of SAR studies. These modifications can influence the molecule's conformation, solubility, and ability to interact with specific residues within a biological target.

Studies on various pyrimidine derivatives have highlighted the importance of linker flexibility and composition. For instance, in a series of thienopyrimidine derivatives, the introduction of a flexible hydrazinyl linker at the 2-position of the pyrimidine ring was found to enhance cytotoxic activity. mdpi.com Further modification of this linker by incorporating a pyrazole (B372694) ring was explored to improve interactions with the target receptor. mdpi.com

Similarly, in the design of Janus kinase 3 (JAK3) inhibitors based on a 4- or 6-phenyl-pyrimidine scaffold, a covalent binding tether was designed to attach to a specific cysteine residue in the kinase, leading to highly potent and selective compounds. nih.gov This demonstrates that the linker can be engineered to form specific, targeted interactions. The length and rigidity of the linker are also critical factors, as shown in studies on 3-benzazepine-based GluN2B receptor antagonists, where modifications to a 4-phenylbutyl side chain, including the incorporation of a triple bond to restrict flexibility, significantly impacted affinity. nih.gov

Table 2: Examples of Linker and Side Chain Modifications in Pyrimidine Analogues

Core ScaffoldLinker/Side Chain ModificationObserved EffectReference
ThienopyrimidineIntroduction of a hydrazinyl linkerIncreased cytotoxic activity mdpi.com
4- or 6-Phenyl-pyrimidineDesign of a covalent binding tetherHighly potent and selective JAK3 inhibition nih.gov
3-BenzazepineIncorporation of a triple bond in the side chainReduced GluN2B affinity nih.gov
2-PhenylpyrimidineAddition of a pyrimidine portion to the hydrophobic side chainImproved antifungal activity nih.gov

Elucidation of Quantitative and Qualitative Correlations between Structural Features and Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

For phenylpyrimidine derivatives, QSAR models have been successfully developed. In a study of phenylpyrimidine derivatives as selective JAK3 antagonists, a 3D-QSAR study produced statistically significant models that were used to predict the biological activity of new compounds. tandfonline.com Similarly, a QSAR study on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents yielded highly descriptive and predictive models.

Key molecular descriptors often found to be important in QSAR studies of such compounds include:

Topological descriptors: These relate to the connectivity of atoms in the molecule.

Electronic descriptors: These describe the electronic properties, such as charge distribution and polarizability.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

A QSAR study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists utilized a neural network approach with selected molecular descriptors to establish a predictive model. nih.gov In another study on 1,2,4-triazole (B32235) derivatives, descriptors related to molecular weight, molar refractivity, and lipophilicity were correlated with anticancer activity. physchemres.org

Table 3: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor TypeExamplePotential Influence on ActivityReference
ElectronicDipole MomentCan influence interactions with polar residues in the binding site. physchemres.org
StericMolecular VolumeAffects the fit of the molecule within the binding pocket. physchemres.org
HydrophobicLogPInfluences membrane permeability and hydrophobic interactions with the target. physchemres.org
TopologicalWiener IndexRelates to the branching and compactness of the molecule. nih.gov

These studies indicate that a QSAR model for this compound analogues could be developed to quantitatively predict their biological activity based on calculated molecular descriptors.

Derivation of Pharmacophoric Models and Design Principles for Optimized Derivatives

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models serve as valuable tools for virtual screening to identify novel scaffolds and for guiding the design of optimized derivatives.

For phenylpyrimidine derivatives, pharmacophore models have been successfully generated. A five-point common pharmacophore hypothesis for phenylpyrimidine derivatives as JAK3 inhibitors identified the necessity of a hydrogen bond donor, a hydrophobic group, and three aromatic ring features for activity. tandfonline.com In another study on pyrimidine derivatives as CDK2 inhibitors, pharmacophore and docking techniques were used to select and modify proposed compounds to achieve the best fit with the protein. nih.gov

The general principles for deriving a pharmacophore model involve identifying the key interaction points between the ligand and its target, which can include:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

Once a pharmacophore model is established, it can be used to design new derivatives of this compound that incorporate these key features in the correct spatial arrangement, thereby increasing the probability of enhanced biological activity. For example, a structure-based pharmacophore model was used to design novel pyrazole derivatives as PTP1B inhibitors. researchgate.net

Table 4: Common Pharmacophoric Features and Their Significance

Pharmacophoric FeatureDescriptionImportance in Drug-Receptor InteractionReference
Hydrogen Bond Donor/AcceptorAn atom or group that can donate or accept a hydrogen bond.Crucial for specific interactions with amino acid residues in the active site. tandfonline.com
Hydrophobic GroupA nonpolar region of the molecule.Important for binding in hydrophobic pockets of the receptor. tandfonline.com
Aromatic RingA planar, cyclic, conjugated system.Can participate in π-π stacking and hydrophobic interactions. tandfonline.com
Positive/Negative Ionizable GroupA group that can carry a positive or negative charge at physiological pH.Can form ionic bonds or salt bridges with charged residues in the target. frontiersin.org

By integrating the insights gained from SAR studies, including bioisosteric replacements, linker modifications, QSAR analyses, and pharmacophore modeling, a comprehensive understanding of the structural requirements for the biological activity of this compound analogues can be achieved, paving the way for the design of new and improved therapeutic agents.

Future Directions and Therapeutic Implications for 4 4 Fluorophenyl 2 Methylpyrimidine Research

The exploration of 4-(4-Fluorophenyl)-2-methylpyrimidine and its analogs stands at a crucial juncture. As a scaffold, the phenyl-pyrimidine core is prevalent in numerous biologically active agents, suggesting significant therapeutic potential. The future of research for this specific compound will depend on a multi-faceted approach, leveraging advanced medicinal chemistry, novel biological screening, and innovative development methodologies to translate its potential from the laboratory to clinical applications.

Q & A

Basic: What are the most efficient synthetic routes for 4-(4-Fluorophenyl)-2-methylpyrimidine?

Methodological Answer:
A metal-free synthesis under mild conditions is widely used, involving β-CF₃ aryl ketones as precursors. Liu et al. (2019) achieved high yields (up to 92%) via cyclization reactions, optimized at 80°C for 12–24 hours. Key steps include NH₄OAc-mediated cyclization and purification via column chromatography. Variations in substituents (e.g., nitro, cyano, or halogen groups) are introduced by modifying aryl ketone precursors .

Basic: How is NMR spectroscopy employed to confirm the structure of this compound derivatives?

Methodological Answer:
¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for structural validation. For example:

  • ¹H NMR : The methyl group at position 2 appears as a singlet at δ 2.5–2.7 ppm. Aromatic protons on the fluorophenyl ring show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.2–8.1 ppm).
  • ¹⁹F NMR : A single peak near -110 ppm confirms the para-fluorine substituent.
    HRMS data (e.g., m/z calculated vs. observed) further validate molecular formulas .

Advanced: How can researchers optimize reaction conditions to address low yields in fluorinated pyrimidine synthesis?

Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Liu et al. (2019) improved yields by:

  • Temperature Control : Maintaining 80°C to balance reaction rate and byproduct formation.
  • Solvent Selection : Using DMF or toluene to stabilize intermediates.
  • Catalyst-Free Conditions : Avoiding metal catalysts reduces purification complexity.
    For example, extending reaction time to 24 hours increased yields from 70% to 92% for certain derivatives .

Advanced: How should contradictory spectral data (e.g., HRMS vs. NMR) be resolved during characterization?

Methodological Answer:
Contradictions may arise from isotopic impurities or structural isomers. Steps include:

Repeat Analysis : Confirm HRMS and NMR under identical conditions.

X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., dihedral angles between fluorophenyl and pyrimidine rings ).

Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values.

Basic: What safety protocols are critical when handling intermediates in this compound synthesis?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact with toxic intermediates (e.g., chlorinated byproducts) .
  • Waste Management : Segregate halogenated waste and use licensed disposal services.
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .

Advanced: How can X-ray crystallography confirm the stereoelectronic effects of the 4-fluorophenyl substituent?

Methodological Answer:
Crystal structures reveal:

  • Dihedral Angles : The fluorophenyl ring forms a ~80° angle with the pyrimidine ring, influencing conjugation and reactivity .
  • Intermolecular Interactions : C–H···F hydrogen bonds stabilize crystal packing, which can correlate with solubility and stability .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations : Optimize transition states using B3LYP/6-31G(d) to assess activation barriers for substitutions at C-4 or C-6.
  • HOMO-LUMO Analysis : Identify electron-deficient regions (e.g., C-4 due to fluorine’s electron-withdrawing effect) prone to nucleophilic attack .

Advanced: How does substituent regioselectivity impact the biological activity of this compound derivatives?

Methodological Answer:

  • Position 6 Modifications : Adding electron-withdrawing groups (e.g., -CN) enhances binding to kinase ATP pockets, as seen in p38 MAP kinase inhibitors .
  • Methyl vs. Ethyl at Position 2 : Bulkier groups reduce metabolic clearance but may hinder target engagement .

Basic: What analytical techniques assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • HPLC-UV : Monitor degradation products after 24-hour exposure to pH 3–11 buffers.
  • TGA/DSC : Determine thermal decomposition thresholds (e.g., stability up to 150°C) .

Advanced: How are kinetic isotope effects (KIEs) used to study reaction mechanisms in fluoropyrimidine synthesis?

Methodological Answer:

  • Deuterium Labeling : Replace NH₄OAc with ND₄OAc to measure KIE ≥ 2, indicating rate-limiting proton transfer during cyclization.
  • Isotopic Tracing : ¹⁸O labeling in solvent identifies water participation in intermediate hydrolysis .

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Feasible Synthetic Routes

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4-(4-Fluorophenyl)-2-methylpyrimidine
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4-(4-Fluorophenyl)-2-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.